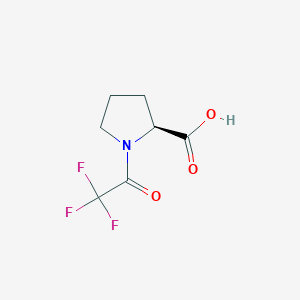
1-(Trifluoroacetyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)-L-proline is a compound that features a trifluoroacetyl group attached to the amino acid L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows: [ \text{L-Proline} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like chromatography and crystallization are often employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoroacetyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the trifluoroacetyl group or other functional groups in the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoroacetyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Trifluoroacetyl)-L-proline exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the molecule. This can affect enzyme binding and activity, making the compound useful in the design of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoroacetyl)-D-proline: Similar structure but with the D-enantiomer of proline.
1-(Trifluoroacetyl)-glycine: Similar trifluoroacetyl group but attached to glycine instead of proline.
1-(Trifluoroacetyl)-alanine: Similar trifluoroacetyl group but attached to alanine.
Uniqueness: 1-(Trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group on the L-proline backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H8F3NO3 |
|---|---|
Molekulargewicht |
211.14 g/mol |
IUPAC-Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |
InChI-Schlüssel |
PHJVUZNDIHXSDI-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


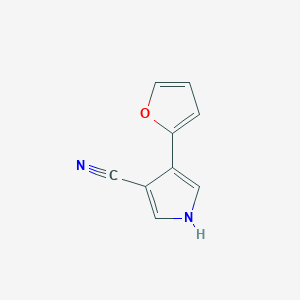
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
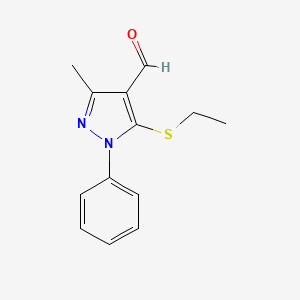
![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

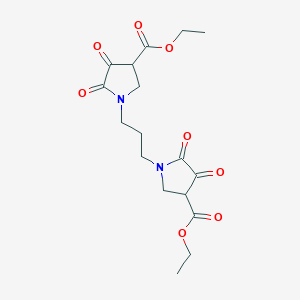
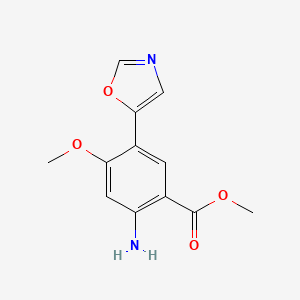
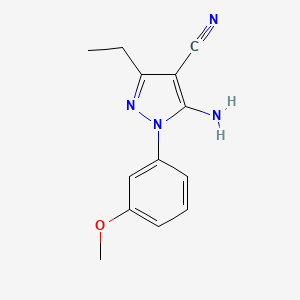
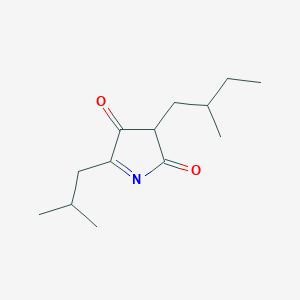
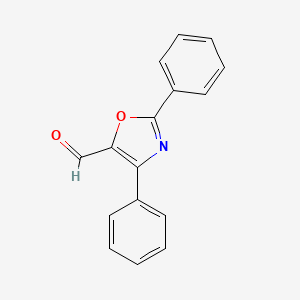

![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
